molecular formula C16H10Cl2F3NO3 B2487059 N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide CAS No. 672951-50-7

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide

Cat. No.: B2487059
CAS No.: 672951-50-7
M. Wt: 392.16
InChI Key: AONUXTNVAWSGKE-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and material science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-methoxyaniline and 4-(2,2,2-trifluoroacetyl)benzoic acid.

    Coupling Reaction: The key step involves the coupling of the aniline derivative with the benzoic acid derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Processes: Implementing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.

    Quality Control: Employing rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-(2,2,2-trifluoroacetyl)benzamide
  • N-(2,4-dichloro-5-methylphenyl)-4-(2,2,2-trifluoroacetyl)benzamide

Uniqueness

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide is unique due to the presence of both methoxy and trifluoroacetyl groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F3NO3/c1-25-13-7-12(10(17)6-11(13)18)22-15(24)9-4-2-8(3-5-9)14(23)16(19,20)21/h2-7H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONUXTNVAWSGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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